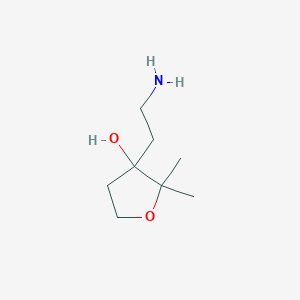
4-(Thiophen-3-ylmethylidene)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-3-ylmethylidene)piperidine is an organic compound that features a piperidine ring substituted with a thiophene moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-ylmethylidene)piperidine typically involves the condensation of thiophene derivatives with piperidine. One common method is the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene rings . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Thiophen-3-ylmethylidene)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Substituted piperidines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
4-(Thiophen-3-ylmethylidene)piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Thiophen-3-ylmethylidene)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological targets .
Comparaison Avec Des Composés Similaires
- 4-(Thiophen-2-ylmethylidene)piperidine
- 4-(Thiophen-4-ylmethylidene)piperidine
- 4-(Furan-3-ylmethylidene)piperidine
Comparison: 4-(Thiophen-3-ylmethylidene)piperidine is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C10H13NS |
|---|---|
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
4-(thiophen-3-ylmethylidene)piperidine |
InChI |
InChI=1S/C10H13NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6-8,11H,1-2,4-5H2 |
Clé InChI |
HUBBKFOJZWKXMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1=CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


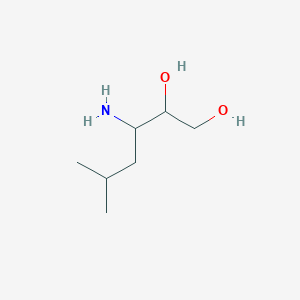
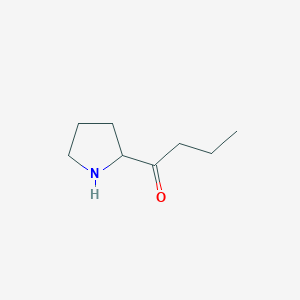



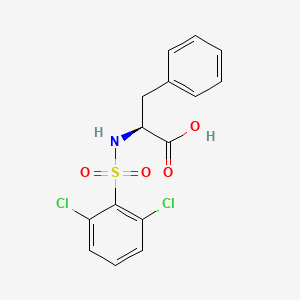
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
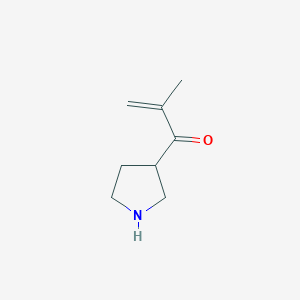
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)

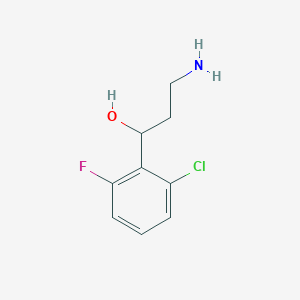
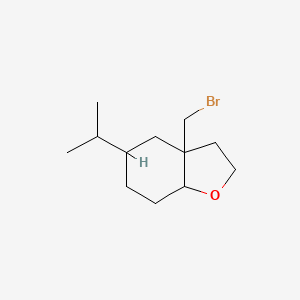
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
